3-chloro-7-(phenylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
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Overview
Description
3-CHLORO-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoic acid with aniline or its derivatives using the Ullmann–Goldberg method . This reaction forms an intermediate, which is then subjected to further cyclization and functionalization steps to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamino derivatives.
Scientific Research Applications
3-CHLORO-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 3-CHLORO-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes . This leads to the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Acridine Derivatives: Similar in structure and known for their anticancer and antimicrobial properties.
Quinoline Derivatives: Share similar heterocyclic structures and are used in antimalarial and anticancer treatments.
Uniqueness
3-CHLORO-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with DNA and proteins makes it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C26H15ClN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
7-anilino-3-chloro-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C26H15ClN2O3/c27-14-10-11-18-20(12-14)32-21-13-19(28-15-6-2-1-3-7-15)22-23(24(21)29-18)26(31)17-9-5-4-8-16(17)25(22)30/h1-13,28-29H |
InChI Key |
XSGHCGIANXUIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=C(O3)C=C(C=C6)Cl |
Origin of Product |
United States |
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